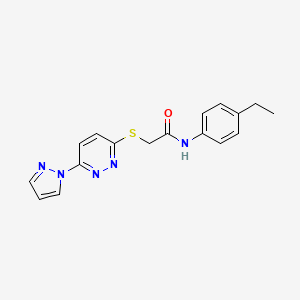![molecular formula C31H34N4O5S B2810649 N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide CAS No. 422289-06-3](/img/structure/B2810649.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide is a useful research compound. Its molecular formula is C31H34N4O5S and its molecular weight is 574.7. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Quinazoline derivatives have been extensively explored for their potential antimicrobial properties. A study by Desai, Shihora, and Moradia (2007) detailed the synthesis and characterization of new quinazolines as potential antimicrobial agents, indicating their efficacy against various bacterial and fungal strains, including Eschericia coli and Staphylococcus aureus. The compounds synthesized in this study demonstrate significant potential for development into antimicrobial agents, highlighting the versatility of quinazoline structures in addressing resistance issues in infectious diseases [Desai, Shihora, & Moradia, 2007].
Antitumor and Antifolate Activity
The antitumor and antifolate activities of quinazoline derivatives have also been a subject of interest. Marsham et al. (1989) synthesized N10-propargylquinazoline antifolates and tested them as inhibitors of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine for DNA replication. This study found that certain derivatives exhibited significant inhibitory activity against TS and demonstrated enhanced potency in cell culture tests. These findings suggest the potential of quinazoline derivatives in cancer treatment, especially in targeting the folate pathway critical for rapidly dividing cells [Marsham et al., 1989].
Neurokinin-1 Receptor Antagonism
Research into neurokinin-1 (NK1) receptor antagonists has revealed the potential of quinazoline derivatives in treating depression and emesis. Harrison et al. (2001) synthesized a water-soluble, orally active NK1 receptor antagonist that showed high affinity and long-lasting effects in pre-clinical tests. The study underscores the therapeutic potential of quinazoline derivatives in managing conditions related to NK1 receptor activity, such as chemotherapy-induced nausea and depression [Harrison et al., 2001].
Antirheumatic Activity
Quinazoline derivatives have also been investigated for their disease-modifying antirheumatic drug (DMARD) properties. Baba et al. (1998) synthesized and evaluated the metabolites of a quinazoline-based DMARD, TAK-603, for their anti-inflammatory effects. One metabolite, in particular, demonstrated a comparable anti-inflammatory effect to the parent compound in an adjuvant arthritic rat model. This research supports the development of quinazoline compounds as potential treatments for rheumatic diseases, offering new avenues for therapy beyond traditional DMARDs [Baba et al., 1998].
Propriétés
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N4O5S/c1-21-8-10-23(11-9-21)19-33-29(37)20-41-31-34-25-7-5-4-6-24(25)30(38)35(31)17-15-28(36)32-16-14-22-12-13-26(39-2)27(18-22)40-3/h4-13,18H,14-17,19-20H2,1-3H3,(H,32,36)(H,33,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVVKCUFXNWMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2810566.png)
![N-(2-(2-methoxyphenoxy)ethyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepine-8-carboxamide](/img/structure/B2810568.png)
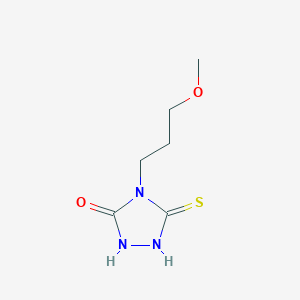
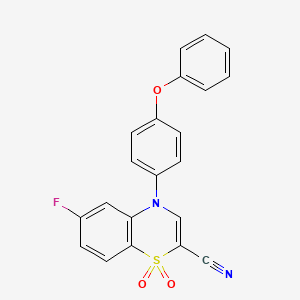
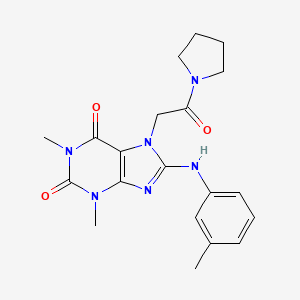

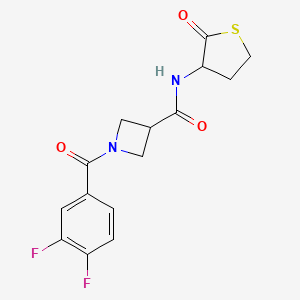
![8-bromo-1-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-7-(2-oxopropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2810577.png)

![Ethyl 4-(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamido)benzoate](/img/structure/B2810583.png)
![2-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazino]ethyl}-7-nitro-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2810584.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2810585.png)
